C.I. Acid Blue 158 chemical structure and properties
C.I. Acid Blue 158 chemical structure and properties
An In-Depth Technical Guide to C.I. Acid Blue 158
This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and analysis of C.I. Acid Blue 158 (CAS: 6370-08-7; C.I.: 14880). The information is intended for researchers, scientists, and professionals in drug development and related fields who may utilize this dye in various applications.
Chemical Structure and Identification
C.I. Acid Blue 158 is a metallized acid dye, specifically a 1:1 chromium complex of a monoazo parent structure. The core azo dye is synthesized from the diazotization of 4-amino-3-hydroxynaphthalene-1-sulfonic acid and its subsequent coupling to 8-hydroxynaphthalene-1-sulfonic acid. The final complex is formed by chelating this azo ligand with a chromium(III) ion. The coordination of the chromium ion with the hydroxyl and azo groups enhances the dye's stability and fastness properties.
Diagram: Chemical Structure of C.I. Acid Blue 158
Caption: 2D structure of C.I. Acid Blue 158 chromium complex.
The most accurate representation of the commercial product is its disodium (B8443419) salt.
Table 1: Chemical Identifiers
| Identifier | Value |
| C.I. Name | Acid Blue 158 |
| C.I. Number | 14880 |
| CAS Number | 6370-08-7[1][2][3][4][5] |
| Molecular Formula | C₂₀H₁₁CrN₂Na₂O₉S₂ |
| Molecular Weight | 585.41 g/mol |
| Synonyms | Acid Blue 2G, Chromacyl Blue GG, Neolan Blue 2G, Disodium hydroxy[3-hydroxy-4-[(1-hydroxy-8-sulpho-2-naphthyl)azo]naphthalene-1-sulphonato(4-)]chromate(2-)[1][2][3] |
Physicochemical and Tinctorial Properties
C.I. Acid Blue 158 is a dark blue powder that is soluble in water and alcohol.[2][3] Its properties are characteristic of a metallized acid dye, exhibiting good stability and specific color changes in response to different chemical environments.
Table 2: Physicochemical Properties
| Property | Value |
| Physical Appearance | Dark blue powder[3] |
| Solubility in Water | Soluble; 80-90 g/L at 90°C |
| pH of 1% Solution | 6.0 - 8.0 |
| Boiling Point | 508.4°C at 760 mmHg[2] |
| Flash Point | 261.3°C[2] |
| Density | 1.29 g/cm³[2] |
Table 3: Tinctorial and Fastness Properties
| Property | Description / Rating |
| Hue in Solution | Greenish-blue |
| Behavior in H₂SO₄ | Turns blackish-green; reverts to blue upon dilution[2][3] |
| Behavior in NaOH | Exhibits a purple color in concentrated solution[2][3] |
| Light Fastness (AATCC) | 5 - 6 (on a scale of 1 to 8)[2][4] |
| Soaping Fastness (ISO) | 3 |
| Perspiration Fastness (ISO) | 4 |
Experimental Protocols
Synthesis Workflow
The industrial synthesis of C.I. Acid Blue 158 is a multi-step process involving diazotization, azo coupling, and metallization.[3]
Diagram: Synthesis Workflow for C.I. Acid Blue 158
Caption: Key stages in the synthesis of C.I. Acid Blue 158.
Representative Laboratory-Scale Synthesis Protocol
Disclaimer: This is a generalized protocol and requires optimization for C.I. Acid Blue 158. Standard laboratory safety procedures must be followed.
-
Diazotization:
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Dissolve one molar equivalent of 4-amino-3-hydroxynaphthalene-1-sulfonic acid in dilute hydrochloric acid.
-
Cool the solution to 0-5°C in an ice bath with constant stirring.
-
Slowly add a solution of one molar equivalent of sodium nitrite (B80452) (NaNO₂) dissolved in water, keeping the temperature below 5°C.
-
Stir the mixture for 30-60 minutes at this temperature to ensure complete formation of the diazonium salt.
-
-
Azo Coupling:
-
In a separate vessel, dissolve one molar equivalent of 8-hydroxynaphthalene-1-sulfonic acid in a dilute aqueous solution of sodium hydroxide (B78521) or sodium carbonate to form the phenoxide.
-
Cool this coupling component solution to 5-10°C.
-
Slowly add the previously prepared diazonium salt solution to the coupling component solution with vigorous stirring.
-
Maintain the pH in the alkaline range (pH 8-10) during the addition by adding sodium carbonate solution as needed.
-
Stir the reaction mixture for 2-4 hours, allowing it to slowly warm to room temperature. The formation of the unmetallized azo dye will be indicated by a deep color change.
-
-
Metallization:
-
To the slurry of the azo dye ligand, add an aqueous solution containing one molar equivalent of a chromium(III) salt (e.g., chromium(III) sulfate (B86663) or chromium(III) chloride).
-
Adjust the pH to a weakly acidic range (pH 4-6) using a suitable buffer or acid.
-
Heat the reaction mixture to 80-115°C and maintain this temperature for several hours (e.g., 2-7 hours) with continuous stirring.[3]
-
Monitor the reaction completion via thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture and precipitate the dye by adding sodium chloride ("salting out").
-
Filter the solid product, wash with a brine solution, and dry in an oven at 60-70°C.
-
Representative Analytical Protocol: HPLC-UV/Vis
A specific, validated HPLC method for C.I. Acid Blue 158 is not published. However, a general reverse-phase HPLC method, suitable for the analysis of sulfonated acid dyes, can be employed.
-
Instrumentation and Columns:
-
High-Performance Liquid Chromatograph with a Diode Array Detector (DAD) or a variable wavelength UV/Vis detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
-
Mobile Phase and Elution:
-
Mobile Phase A: Ammonium acetate (B1210297) buffer (e.g., 20 mM, pH 6.5) or a similar ion-pairing agent in water.
-
Mobile Phase B: Acetonitrile or Methanol.
-
Elution: A gradient elution is typically used. For example:
-
Start with 10-20% B.
-
Linearly increase to 70-80% B over 20-30 minutes.
-
Hold for 5 minutes.
-
Return to initial conditions and equilibrate for 10 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at the visible wavelength of maximum absorbance (λmax), which for similar blue azo dyes is typically in the 550-650 nm range. A DAD allows for full spectrum acquisition.
-
-
Sample Preparation:
-
Prepare a stock solution of C.I. Acid Blue 158 in water or a water/methanol mixture.
-
Create a series of calibration standards by diluting the stock solution.
-
Filter all samples and standards through a 0.45 µm syringe filter before injection.
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Applications and Significance
C.I. Acid Blue 158 is primarily used as a dye for proteinaceous and polyamide substrates.
-
Textile Industry: It is widely used for dyeing wool, silk, and nylon, as well as for printing on these fabrics. Its good fastness properties make it suitable for apparel and carpets.[2][3]
-
Leather Industry: Used for coloring leather goods.[3]
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Other Industrial Uses: It finds application in the coloration of industrial cleaning products, soaps, and detergents.[4]
-
Research Applications: As a multifunctional dye, it can be used as a biological stain for observing and analyzing cellular structures and for tracking biomolecules in various experimental settings.[8][9]
References
- 1. Acid Blue 158 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Cas 6370-08-7,Acid Blue 158 | lookchem [lookchem.com]
- 3. worlddyevariety.com [worlddyevariety.com]
- 4. pylamdyes.com [pylamdyes.com]
- 5. khushidyechem.com [khushidyechem.com]
- 6. scientificbulletin.upb.ro [scientificbulletin.upb.ro]
- 7. New acid dyes and their metal complexes: dyeing, thermal and antifungal behavior [scielo.org.mx]
- 8. Acid Blue 158 | 6370-08-7 [chemicalbook.com]
- 9. medchemexpress.com [medchemexpress.com]
